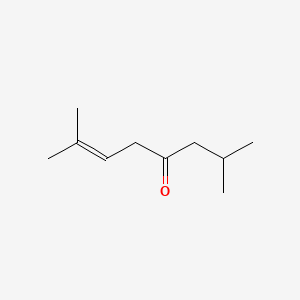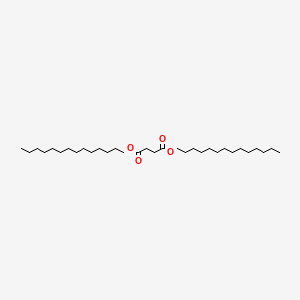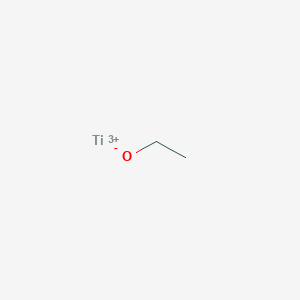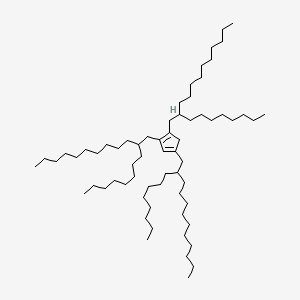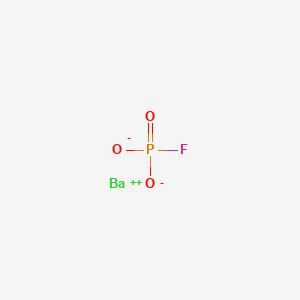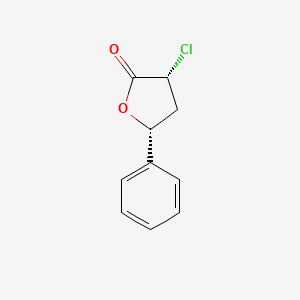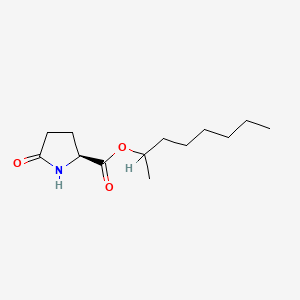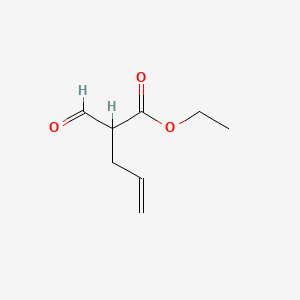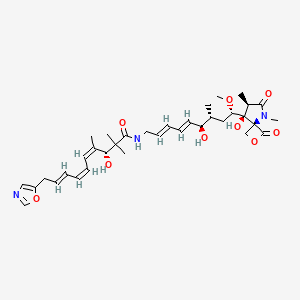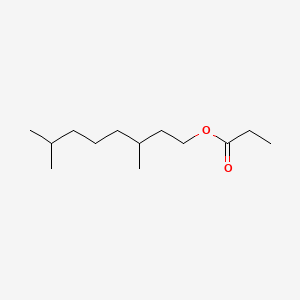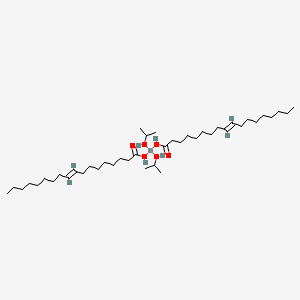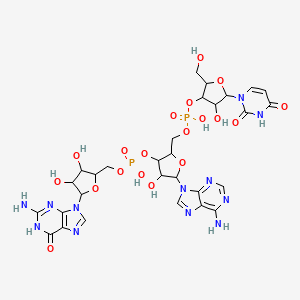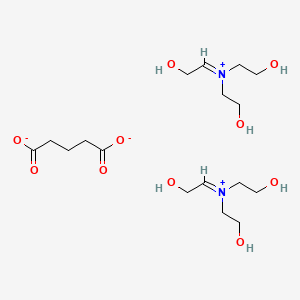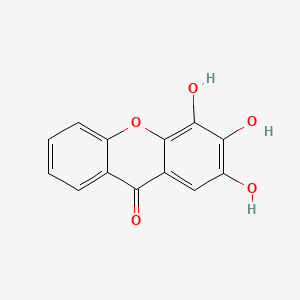
2,3,4-Trihydroxyxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by its three hydroxyl groups attached to the xanthone core, which is a dibenzo-γ-pyrone structure. Xanthones, including this compound, are found in various plants and have been studied for their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxyxanthone typically involves the regioselective oxidative coupling of precursor compounds. One common method is the intramolecular oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone, which can be catalyzed by enzymes such as cytochrome P450 oxidases . The reaction conditions often include the presence of oxidizing agents and specific catalysts to ensure the selective formation of the xanthone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the cultivation of xanthone-producing plants or microbial fermentation. These methods leverage the natural biosynthetic pathways of xanthones in plants and microorganisms to produce the compound in larger quantities .
化学反应分析
Types of Reactions: 2,3,4-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated xanthone derivatives .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
作用机制
The mechanism of action of 2,3,4-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxyxanthone
Comparison: 2,3,4-Trihydroxyxanthone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other trihydroxyxanthones, it may exhibit different pharmacological properties and potency in various applications .
属性
CAS 编号 |
6563-41-3 |
|---|---|
分子式 |
C13H8O5 |
分子量 |
244.20 g/mol |
IUPAC 名称 |
2,3,4-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H |
InChI 键 |
WAZRUXBJQIYYGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


